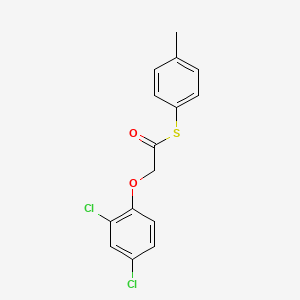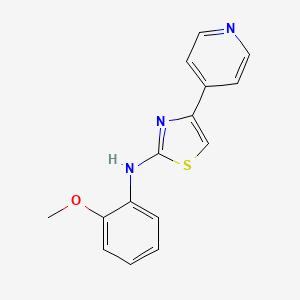![molecular formula C14H17ClN2O3 B5787418 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, also known as CPCCOEt, is a compound that belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, pain perception, and motor coordination. CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid is an allosteric modulator of the mGluR1 receptor, which means that it binds to a site on the receptor that is distinct from the agonist binding site and modulates the receptor activity. This compound has been shown to inhibit the activity of the mGluR1 receptor by reducing the affinity of the receptor for its agonists. This results in a decrease in the downstream signaling pathways that are activated by the receptor, leading to a decrease in the physiological effects mediated by the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In a study on the rat model of Parkinson's disease, this compound was shown to improve motor coordination and reduce the loss of dopaminergic neurons in the substantia nigra, which is a hallmark of the disease. In another study on the mouse model of Huntington's disease, this compound was shown to improve the cognitive and motor deficits associated with the disease. This compound has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has several advantages for use in lab experiments. It is a selective modulator of the mGluR1 receptor, which means that it does not affect the activity of other receptors. This makes it a useful tool for studying the specific role of the mGluR1 receptor in various physiological processes. This compound is also relatively stable and can be stored for long periods without significant degradation. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound is also relatively expensive compared to other research chemicals, which can limit its availability for some research groups.
将来の方向性
There are several future directions for research on 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid. One area of research is the development of more potent and selective allosteric modulators of the mGluR1 receptor, which can have improved therapeutic efficacy and reduced side effects. Another area of research is the investigation of the role of the mGluR1 receptor in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. This compound can also be used as a tool to study the downstream signaling pathways activated by the mGluR1 receptor and their role in various physiological processes.
合成法
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form the intermediate compound, which is then treated with ethyl chloroformate to obtain this compound. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
科学的研究の応用
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and epilepsy. The mGluR1 receptor has been implicated in the pathophysiology of these disorders, and this compound has been shown to modulate the receptor activity in animal models of these diseases. This compound has also been studied for its potential use in pain management, as the mGluR1 receptor has been shown to play a role in pain perception.
特性
IUPAC Name |
1-[(4-chlorophenyl)carbamoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-4-6-11(7-5-10)16-13(20)17-14(12(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFURNOFVOQLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)


![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)



![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)